![molecular formula C12H13F2NO B2677885 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034205-03-1](/img/structure/B2677885.png)
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
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Description
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, commonly known as 4'-F-MPH, is a novel psychoactive substance that belongs to the class of stimulants. It is a derivative of methylphenidate, a drug that is widely used to treat attention deficit hyperactivity disorder (ADHD). 4'-F-MPH has gained popularity among recreational drug users due to its euphoric effects and availability in the market. However, its potential as a research tool in the field of neuroscience and pharmacology cannot be ignored.
Scientific Research Applications
Cholesterol Absorption Inhibition
The compound SCH 58235, closely related to azetidinone structures, has been designed to inhibit cholesterol absorption effectively. This compound demonstrates remarkable efficacy in reducing liver cholesteryl esters in animal models, indicating the potential of similar compounds in managing cholesterol levels and cardiovascular health (S. Rosenblum et al., 1998).
Antibacterial Activity
Azetidinone derivatives have been explored for their potent antibacterial activities. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group shows significant potency against various bacterial strains, indicating the potential of azetidinone-containing compounds in developing new antibacterial agents (Y. Kuramoto et al., 2003).
Synthesis and Structural Characterization
Compounds with azetidinone structures have been synthesized and characterized for their potential in various applications, including cytotoxic studies and docking studies. These studies provide insights into the structural and functional properties of azetidinone derivatives, paving the way for their application in pharmaceutical and biochemical research (M. Govindhan et al., 2017).
Antimicrobial and Antifungal Activity
Azetidinone derivatives have also been explored for their antimicrobial and antifungal activities. Novel compounds synthesized from azetidinone frameworks demonstrate activity comparable to or slightly better than conventional medicinal standards against bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Vladimír Pejchal et al., 2015).
properties
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-6-10-7-15(8-10)12(16)5-9-1-3-11(14)4-2-9/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOISWGBNAZLEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone |
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